molecular formula C8H13F2NO2 B2692123 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid CAS No. 937602-78-3

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid

Cat. No.: B2692123
CAS No.: 937602-78-3
M. Wt: 193.194
InChI Key: YQRQKIMSLCJYDE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid is a chemical compound characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common synthetic route includes the use of 2,2-difluoroethylamine as a starting material, which undergoes a series of reactions to introduce the piperidine ring and the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. This compound may also modulate the activity of enzymes by acting as a competitive inhibitor or allosteric modulator .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(2,2-difluoroethyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-7(10)5-11-3-1-6(2-4-11)8(12)13/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRQKIMSLCJYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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